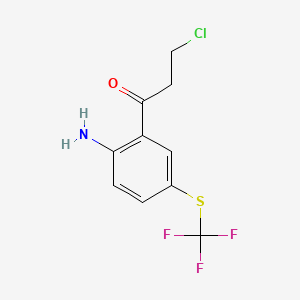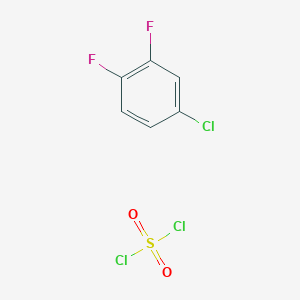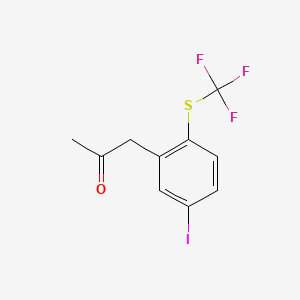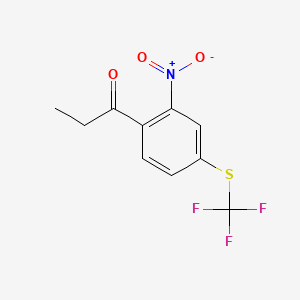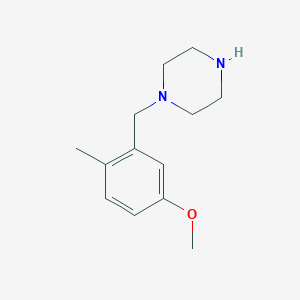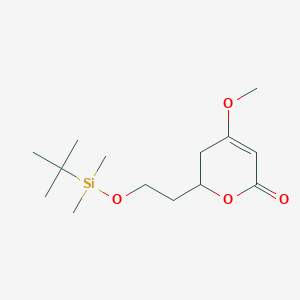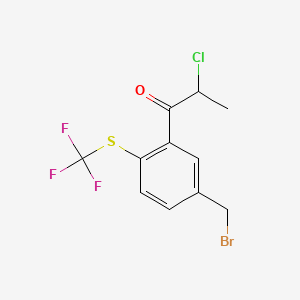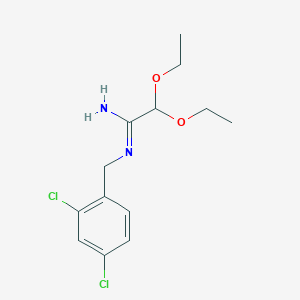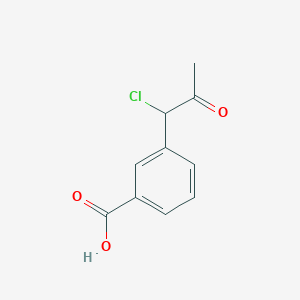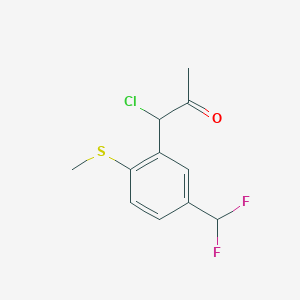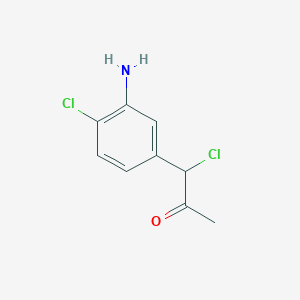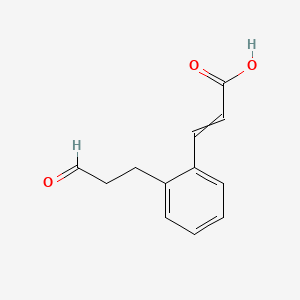
1-Chloro-1-(2-iodo-6-(trifluoromethylthio)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(2-iodo-6-(trifluoromethylthio)phenyl)propan-2-one is an organic compound characterized by the presence of chlorine, iodine, and trifluoromethylthio groups attached to a phenyl ring
Méthodes De Préparation
The synthesis of 1-Chloro-1-(2-iodo-6-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, starting with the introduction of the trifluoromethylthio group onto the phenyl ring. This can be achieved through a nucleophilic substitution reaction using a suitable trifluoromethylthiolating agent. The subsequent iodination and chlorination steps are carried out under controlled conditions to ensure the selective introduction of these halogens at the desired positions on the phenyl ring. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield .
Analyse Des Réactions Chimiques
1-Chloro-1-(2-iodo-6-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include organometallic compounds and halide salts.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.
Coupling Reactions: The presence of halogens makes this compound suitable for coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or alkyl groups.
Applications De Recherche Scientifique
1-Chloro-1-(2-iodo-6-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a potential candidate for drug discovery and development.
Medicine: Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, which are being explored in preclinical studies.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(2-iodo-6-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets through various pathways. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The halogen atoms can form halogen bonds with specific amino acid residues in proteins, modulating their activity. These interactions can lead to the inhibition or activation of enzymes, receptors, or other biomolecules, resulting in the compound’s observed effects .
Comparaison Avec Des Composés Similaires
1-Chloro-1-(2-iodo-6-(trifluoromethylthio)phenyl)propan-2-one can be compared with other halogenated phenyl compounds, such as:
1-Chloro-1-(2-chloro-6-(trifluoromethylthio)phenyl)propan-2-one: Similar in structure but with chlorine instead of iodine, which may affect its reactivity and biological activity.
1-Chloro-1-(2-iodo-6-(trifluoromethoxy)phenyl)propan-2-one: Contains a trifluoromethoxy group instead of trifluoromethylthio, potentially altering its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of halogens and trifluoromethylthio group, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H7ClF3IOS |
|---|---|
Poids moléculaire |
394.58 g/mol |
Nom IUPAC |
1-chloro-1-[2-iodo-6-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7ClF3IOS/c1-5(16)9(11)8-6(15)3-2-4-7(8)17-10(12,13)14/h2-4,9H,1H3 |
Clé InChI |
BFMLRKNKFDKGNM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C=CC=C1I)SC(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-ethyl-6,6-dimethyl-11-oxo-8-(piperazin-1-yl)-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride](/img/structure/B14055480.png)
![but-2-enedioic acid;N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)butanamide](/img/structure/B14055481.png)
